cis-1,3-Dimethylcyclohexane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74159. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

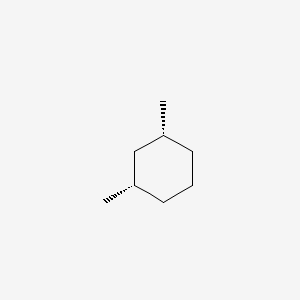

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,3S)-1,3-dimethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-7-4-3-5-8(2)6-7/h7-8H,3-6H2,1-2H3/t7-,8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVUHPSBDNVHKL-OCAPTIKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858738 | |

| Record name | (Z)-1,3-Dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid with an odor like hexane; [Acros Organics MSDS] | |

| Record name | cis-1,3-Dimethylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12528 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

21.5 [mmHg] | |

| Record name | cis-1,3-Dimethylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12528 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

638-04-0 | |

| Record name | cis-1,3-Dimethylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethylcyclohexane, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-1,3-Dimethylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Z)-1,3-Dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,3-dimethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIMETHYLCYCLOHEXANE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SGO12QV70 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Conformational Analysis of cis-1,3-Dimethylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth conformational analysis of cis-1,3-dimethylcyclohexane. The document elucidates the structural and energetic properties of the molecule's chair conformations, detailing the steric interactions that govern their relative stabilities. A comprehensive summary of quantitative energetic data is presented in tabular format for straightforward comparison. Furthermore, this guide outlines the key experimental and computational methodologies employed in the determination of these conformational properties, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. Visualizations of the conformational equilibrium and steric interactions are provided using Graphviz to facilitate a deeper understanding of the underlying chemical principles.

Introduction

The three-dimensional structure of cyclic molecules is fundamental to their reactivity and biological activity. For substituted cyclohexanes, the chair conformation represents the most stable arrangement of atoms, minimizing both angle and torsional strain. However, the presence of substituents introduces steric interactions that lead to a complex conformational landscape. This compound serves as a classic model for understanding these interactions, particularly the energetic consequences of substituent orientation. This guide explores the two primary chair conformations of this compound, the diequatorial and the diaxial conformers, and quantifies the energetic factors that overwhelmingly favor one over the other.

Chair Conformations and Steric Strain

This compound can exist in two principal chair conformations that are interconvertible through a process known as a ring flip. These conformers are the diequatorial (e,e) and the diaxial (a,a) forms.[1]

-

Diequatorial (e,e) Conformation: In this arrangement, both methyl groups occupy equatorial positions on the cyclohexane (B81311) ring. This conformation is the most stable as it minimizes steric strain.[2]

-

Diaxial (a,a) Conformation: In this less stable conformation, both methyl groups are in axial positions.[3] This arrangement introduces significant steric hindrance.

The energy difference between these two conformers is primarily due to unfavorable steric interactions in the diaxial form. The key interactions are:

-

1,3-Diaxial Interactions: An axial substituent experiences steric repulsion with the other two axial hydrogens on the same side of the ring.[4] In the case of the diaxial conformer of this compound, each axial methyl group has 1,3-diaxial interactions with two axial hydrogens.

-

Gauche-Butane Interactions: The relationship between an axial methyl group and the ring carbons at the 3 and 5 positions is analogous to a gauche interaction in butane, which has an energetic cost.[5]

-

1,3-Dimethyl Diaxial Interaction: A particularly destabilizing interaction occurs between the two axial methyl groups in the diaxial conformer.[6] This interaction is significantly more severe than a methyl-hydrogen 1,3-diaxial interaction.

The diequatorial conformer avoids these significant steric clashes, rendering it the overwhelmingly preferred conformation at equilibrium.[7]

Quantitative Energetic Analysis

The stability of the conformers can be quantified by examining the energy costs associated with the different steric interactions. The "A-value" of a substituent is the difference in Gibbs free energy between the axial and equatorial conformations of a monosubstituted cyclohexane.[8]

| Interaction/Parameter | Energy (kcal/mol) | Energy (kJ/mol) |

| A-Value (Methyl Group) | 1.74 - 1.8[8][9] | 7.3 - 7.5[8][9] |

| Gauche-Butane Interaction | 0.9[10] | 3.8[5] |

| 1,3-Diaxial (CH₃-H) Interaction | ~0.9 (per interaction) | ~3.8 (per interaction) |

| 1,3-Diaxial (CH₃-CH₃) Interaction | ~3.6 - 5.4 | ~15 - 23 |

| Total Strain in Diaxial Conformer | ~5.4 - 5.6 | ~23 |

Note: The energy values can vary slightly depending on the experimental or computational method used for their determination.

The total strain energy of the diaxial conformation of this compound is estimated to be around 5.4-5.6 kcal/mol (approximately 23 kJ/mol) higher than the diequatorial conformation.[7][11] This large energy difference means that at room temperature, the equilibrium lies almost exclusively on the side of the diequatorial conformer.

Experimental and Computational Protocols

The determination of conformational energies and equilibria relies on a combination of experimental techniques and computational modeling.

Experimental Protocol: Variable-Temperature NMR Spectroscopy

Variable-temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying conformational dynamics.

Objective: To determine the equilibrium constant (Keq) and the free energy difference (ΔG°) between the conformers of this compound.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃) in a high-quality NMR tube.

-

Room Temperature Spectrum: A ¹H NMR spectrum is acquired at room temperature. Due to the rapid ring flipping, the spectrum will show time-averaged signals for the axial and equatorial protons.

-

Low-Temperature Spectra: The temperature of the NMR probe is gradually lowered. As the temperature decreases, the rate of ring inversion slows down.

-

Coalescence Temperature: The temperature at which the separate signals for the two conformers begin to merge into a single broad peak is the coalescence temperature. This can be used to calculate the energy barrier to ring flipping.

-

Slow-Exchange Regime: At a sufficiently low temperature (e.g., below -60 °C), the ring flip is slow on the NMR timescale, and separate, sharp signals for the diaxial and diequatorial conformers can be observed.[12]

-

Integration and Equilibrium Constant: The relative populations of the two conformers are determined by integrating the corresponding signals in the low-temperature spectrum. The equilibrium constant (Keq) is calculated as the ratio of the concentration of the more stable conformer (diequatorial) to the less stable conformer (diaxial).

-

Thermodynamic Parameters: The Gibbs free energy difference (ΔG°) can be calculated from the equilibrium constant using the equation: ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin. By performing these measurements at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) changes can also be determined.

Computational Protocol: Molecular Mechanics and Quantum Chemistry Calculations

Computational chemistry provides a theoretical means to model and calculate the energies of different conformers.

Objective: To calculate the steric energies of the diequatorial and diaxial conformers of this compound and determine their relative stability.

Methodology:

-

Structure Building: The 3D structures of both the diequatorial and diaxial chair conformations of this compound are built using a molecular modeling program such as Avogadro or CAChe.[3][13]

-

Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. This is typically done using molecular mechanics force fields (e.g., MMFF94) or more accurate quantum chemistry methods like Density Functional Theory (DFT).[3]

-

Energy Calculation: The single-point energy of each optimized conformer is calculated. The difference in these energies represents the steric energy difference between the two conformers.

-

Analysis of Interactions: The optimized structures can be visually inspected to identify and measure bond lengths, bond angles, and dihedral angles, providing insight into the specific steric interactions that contribute to the energy difference.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key concepts of the conformational analysis of this compound.

Caption: Conformational equilibrium of this compound.

Caption: Steric interactions in the diaxial conformer.

Conclusion

The conformational analysis of this compound clearly demonstrates the profound impact of steric interactions on molecular geometry and stability. The diequatorial conformer is significantly more stable than the diaxial conformer due to the avoidance of severe 1,3-diaxial interactions, particularly the highly unfavorable repulsion between the two axial methyl groups. The large energy difference between the two conformers effectively "locks" the molecule in the diequatorial form under normal conditions. The principles illustrated by this molecule are foundational in stereochemistry and are of critical importance in fields such as medicinal chemistry and materials science, where molecular shape dictates function. The combination of experimental techniques like variable-temperature NMR and computational modeling provides a powerful and comprehensive approach to understanding and quantifying these conformational preferences.

References

- 1. Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Substituted cyclohexanes | 1,3-diaxial interaction [quimicaorganica.org]

- 6. chemistryschool.net [chemistryschool.net]

- 7. researchgate.net [researchgate.net]

- 8. Axial/Equatorial Exchange in Cyclohexanes [sites.science.oregonstate.edu]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. Chapter 4 Worked Problem 1 [sites.science.oregonstate.edu]

- 11. homework.study.com [homework.study.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

Steric Strain in Diaxial cis-1,3-Dimethylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the steric strain associated with the diaxial conformation of cis-1,3-dimethylcyclohexane. Understanding these conformational preferences and the energetic penalties of specific steric interactions is fundamental in medicinal chemistry and materials science, where molecular geometry dictates function.

Conformational Isomers and Steric Destabilization

This compound exists as two primary chair conformations that are in equilibrium: a diequatorial (e,e) conformer and a diaxial (a,a) conformer.[1] The diequatorial conformer is significantly more stable, with the conformational equilibrium overwhelmingly favoring this form.[2] This preference is a direct consequence of the severe steric strain present in the diaxial conformation.

The diaxial conformer is highly destabilized by multiple steric interactions.[3][4] Each axial methyl group experiences two 1,3-diaxial interactions with axial hydrogen atoms on the same side of the ring. More significantly, the two axial methyl groups at positions 1 and 3 are in close proximity, leading to a highly unfavorable steric clash.[2] This specific interaction is often referred to as a syn-pentane interaction, which is a high-energy conformation.[2] Consequently, the diaxial form is estimated to be over 99.99% absent from the equilibrium mixture at room temperature.[2]

Quantitative Analysis of Steric Strain

The energetic cost of these steric interactions has been quantified through various experimental and computational methods. The diequatorial conformation is considered the reference with a relative steric energy of 0 kcal/mol.[2]

Table 1: Conformational Energy of this compound

| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Relative Energy (kJ/mol) |

| Diequatorial | 1,3-diequatorial (e,e) | 0 | 0 |

| Diaxial | 1,3-diaxial (a,a) | ~5.4 - 5.6 | ~23 |

Data compiled from multiple sources.[2][5][6]

Table 2: Energetic Cost of Key Steric Interactions

| Interaction Type | Description | Energy Cost (kcal/mol) | Energy Cost (kJ/mol) |

| CH₃-H 1,3-Diaxial | A single axial methyl group interacting with one axial hydrogen. | ~0.9 | ~3.8 |

| Axial Methyl Group | An axial methyl group interacting with two axial hydrogens. This is also known as the A-value for a methyl group. | ~1.7 - 1.8 | ~7.3 - 7.6 |

| Gauche Butane | The interaction between methyl groups in a gauche conformation of butane, analogous to the interaction between an axial methyl group and the ring carbons.[7][8] | ~0.9 | ~3.8 |

| CH₃-CH₃ 1,3-Diaxial | The direct steric interaction between the two axial methyl groups in this compound. | ~2.0 (additional to other interactions) | ~15.4 (calculated as the remaining strain) |

Data compiled from multiple sources.[2][5][7][9]

The total strain energy of the diaxial conformer cannot be simply calculated by summing the A-values of two methyl groups.[2] The direct interaction between the two axial methyl groups contributes a significant additional energy penalty, making the diaxial conformation exceptionally unstable.[2] The total energy of the diaxial conformation is approximately 5.6 kcal/mol.[2]

Experimental and Computational Protocols

The determination of conformational energies and steric strain relies on a combination of experimental techniques and computational modeling.

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the equilibrium constant (Keq) between the diaxial and diequatorial conformers, from which the Gibbs free energy difference (ΔG°) can be calculated.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in an appropriate solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methylene (B1212753) chloride, CD₂Cl₂).

-

Data Acquisition: The ¹H or ¹³C NMR spectrum of the sample is acquired at a range of low temperatures. As the temperature is lowered, the rate of the chair flip interconversion slows down.

-

Coalescence Temperature: The temperature at which the separate signals for the axial and equatorial conformers begin to merge (the coalescence temperature) can be used to determine the energy barrier to ring flipping.

-

Low-Temperature Spectra: At a sufficiently low temperature (e.g., below -60 °C), the interconversion is slow enough on the NMR timescale to observe distinct signals for each conformer.

-

Integration and Keq Determination: The relative populations of the two conformers are determined by integrating the signals corresponding to each. The equilibrium constant is calculated as Keq = [diequatorial]/[diaxial].

-

Free Energy Calculation: The Gibbs free energy difference is calculated using the equation: ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.[8]

Computational Chemistry

Objective: To calculate the steric energies of the different conformers and to model the transition states.

Methodology:

-

Structure Generation: The 3D structures of the diequatorial and diaxial conformers of this compound are built using molecular modeling software.

-

Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure using computational methods such as molecular mechanics (e.g., MMFF or AMBER force fields) or quantum mechanics (e.g., Density Functional Theory, DFT, with a suitable basis set like 6-31G*).

-

Energy Calculation: The single-point energies of the optimized structures are calculated to determine the steric energy of each conformer. The difference in these energies provides the relative stability.

-

Frequency Analysis: A frequency calculation is typically performed to confirm that the optimized structures are true energy minima (no imaginary frequencies).

-

Transition State Search: To determine the energy barrier for the chair flip, a transition state search can be performed to locate the half-chair or twist-boat transition state structure.

Visualizations

The following diagrams illustrate the conformational equilibrium and the logical workflow for analyzing steric strain in this compound.

Caption: Conformational equilibrium of this compound.

Caption: Logical workflow for analyzing steric strain.

References

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. trans-dimethylcyclohexane.html [ursula.chem.yale.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. homework.study.com [homework.study.com]

- 6. 4.43 The diaxial conformation of this compound is approxima.. [askfilo.com]

- 7. Strain Energy Increments [cxp.cengage.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Chapter 4 Worked Problem 1 [sites.science.oregonstate.edu]

Conformational Energy Analysis of cis-1,3-Dimethylcyclohexane: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational energetics of cis-1,3-dimethylcyclohexane, focusing on the significant energy difference between its diequatorial and diaxial chair conformations. Understanding these conformational preferences is fundamental in stereochemistry and crucial for professionals in drug design and molecular modeling, where three-dimensional structure dictates molecular interactions and biological activity.

Introduction: Conformational Isomerism in this compound

The this compound molecule exists as a pair of rapidly interconverting chair conformations through a process known as ring flipping. In the cis isomer, the two methyl groups are on the same face of the cyclohexane (B81311) ring. This geometric constraint leads to two distinct chair conformers: one where both methyl groups occupy equatorial positions (diequatorial, e,e) and another where both occupy axial positions (diaxial, a,a).[1][2]

A significant energy difference exists between these two conformers, with the diequatorial form being substantially more stable. The diaxial conformation is so energetically unfavorable that the equilibrium lies almost exclusively (>99.9%) toward the diequatorial form, making the compound effectively anancomeric (conformationally locked).

Quantitative Analysis of Steric Strain

The energy difference between the conformers is a direct result of accumulated steric strain in the diaxial form. The diequatorial conformer is considered the strain-free reference for this isomer. The total strain energy of the diaxial conformer is approximately 5.4-5.6 kcal/mol (23 kJ/mol) higher than the diequatorial conformer. This destabilization arises from two primary sources of steric hindrance: 1,3-diaxial interactions with ring hydrogens and a severe 1,3-diaxial interaction between the two methyl groups themselves.

Breakdown of Steric Interactions in the Diaxial (a,a) Conformer:

-

Gauche-Butane Interactions (Methyl-Hydrogen): Each axial methyl group creates two gauche-butane-like interactions with the parallel axial hydrogens on carbons C1/C5 and C1/C3 (and C3/C1 and C3/C5). The steric strain for a single axial methyl group (its "A-value") is approximately 1.8 kcal/mol, which accounts for these two interactions.[3][4] Therefore, the two axial methyl groups contribute a total of four such interactions. A single gauche-butane interaction has a strain energy of about 0.9 kcal/mol.[5]

-

Contribution: 4 x (gauche-butane interaction) ≈ 4 x 0.9 kcal/mol = 3.6 kcal/mol .

-

-

Syn-Pentane Interaction (Methyl-Methyl): The most significant source of strain is the direct steric clash between the two axial methyl groups.[6] This interaction, where the five-atom chain (CH₃-C1-C2-C3-CH₃) is forced into a syn-planar arrangement, is analogous to the highest energy conformation of n-pentane and is exceptionally destabilizing.

-

Contribution: ~2.0 kcal/mol .

-

The sum of these interactions (3.6 kcal/mol + 2.0 kcal/mol) results in a total calculated strain of 5.6 kcal/mol for the diaxial conformer, which aligns closely with experimentally and computationally derived values.

| Conformer | Relative Strain Energy (kcal/mol) | Key Steric Interactions | Contribution (kcal/mol) | Total Strain (kcal/mol) |

| Diequatorial (e,e) | 0.0 (Reference) | None | 0.0 | 0.0 |

| Diaxial (a,a) | ~5.4 - 5.6 | 4 x Gauche-Butane (Me-H) | ~3.6 | ~5.6 |

| 1 x Syn-Pentane (Me-Me) | ~2.0 |

Experimental and Computational Protocols

The determination of conformational energies relies on a combination of experimental techniques and computational modeling.

-

Dynamic NMR (DNMR) Spectroscopy: This is a primary experimental method for quantifying conformational equilibria. By cooling a sample to a temperature below its coalescence point, the rate of ring flipping slows sufficiently to allow the distinct signals for the axial and equatorial conformers to be observed and integrated. The equilibrium constant (Keq) can be determined from the ratio of the conformer populations. The Gibbs free energy difference (ΔG°) is then calculated using the equation ΔG° = -RTlnKeq.[7] Performing these measurements at various temperatures allows for the determination of enthalpic (ΔH°) and entropic (ΔS°) contributions.[8]

-

Advanced NMR Techniques: For highly biased equilibria, such as in this compound, observing the minor (diaxial) conformer is challenging. Novel methods, such as using ¹³C-labeled compounds, can enhance the signal of the minor conformer, allowing for more accurate measurement of large equilibrium constants.[9]

-

Molecular Mechanics (MM): Methods like MMFF94 or AMBER use classical force fields to provide rapid and reasonably accurate calculations of steric energies for different conformers. These are often used for initial conformational searches.

-

Ab Initio and Density Functional Theory (DFT): For higher accuracy, quantum mechanical methods are employed. Calculations at levels of theory such as MP2 (Møller-Plesset perturbation theory) or B3LYP (a common DFT functional) with appropriate basis sets (e.g., 6-31G* or larger) can provide reliable geometries and relative energies.[9] Computational chemistry software like Gaussian, Spartan, or open-source packages like Avogadro are used to perform these calculations.[10][11] A typical workflow involves geometry optimization of each conformer to find its energy minimum, followed by a frequency calculation to confirm it is a true minimum and to obtain thermodynamic data.

Visualization of Conformational Equilibrium

The following diagrams, generated using the DOT language, illustrate the conformational equilibrium and the associated steric clashes.

References

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Axial/Equatorial Exchange in Cyclohexanes [sites.science.oregonstate.edu]

- 4. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Cyclohexane Conformational Analysis [research.cm.utexas.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

An In-depth Technical Guide to the Synthesis and Characterization of cis-1,3-Dimethylcyclohexane

This technical guide provides a comprehensive overview of the synthesis and characterization of cis-1,3-dimethylcyclohexane, a significant cycloalkane in stereochemical studies. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data analysis, and visualizations of key chemical processes.

Synthesis of this compound

The most common and industrially relevant method for synthesizing 1,3-dimethylcyclohexane (B1346967) is the catalytic hydrogenation of m-xylene (B151644). This reaction involves the addition of hydrogen across the aromatic ring, leading to the formation of a mixture of cis and trans isomers. The stereoselectivity of the reaction can be influenced by the choice of catalyst, temperature, and pressure.

The hydrogenation of m-xylene typically yields a mixture of cis- and trans-1,3-dimethylcyclohexane. The cis isomer is thermodynamically favored over the trans isomer by approximately 7 kJ/mol due to its ability to adopt a strain-free diequatorial conformation.[1]

Experimental Protocols

This protocol describes a general procedure for the hydrogenation of m-xylene to produce a mixture of cis- and trans-1,3-dimethylcyclohexane.

Materials:

-

m-Xylene (reagent grade)

-

Hydrogen gas (high purity)

-

Nickel nanoparticle catalyst (e.g., 15% Ni on a support like Inerton)[2]

-

Hexane (solvent)

-

High-pressure autoclave reactor system

Procedure:

-

Catalyst Preparation: Suspend the Nickel nanoparticle catalyst in hexane. Sonicate the mixture to ensure a fine and uniform dispersion of the catalyst.

-

Reactor Setup: Place the catalyst slurry into a high-pressure stainless steel autoclave reactor.

-

Reactant Addition: Add m-xylene to the reactor. The molar ratio of hydrogen to hydrocarbon should be maintained at approximately 18:1.[2]

-

System Purge: Seal the reactor and purge with an inert gas, such as nitrogen or argon, to remove any air.

-

Pressurization and Heating: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2 atm).[2] Heat the reactor to the target temperature range of 423–493 K (150–220 °C).[2]

-

Reaction: Maintain the reaction conditions with vigorous stirring for a specified duration (e.g., 5 minutes or until completion is indicated by pressure drop or GC analysis).[2]

-

Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Product Isolation: Open the reactor and filter the reaction mixture to remove the catalyst. The resulting solution contains a mixture of cis- and trans-1,3-dimethylcyclohexane, along with any unreacted m-xylene.

-

Purification: The isomers can be separated and purified using fractional distillation.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 10-20 mg of the purified this compound in about 0.5 mL of a deuterated solvent (e.g., CDCl₃).[3]

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz).

-

Process the spectra to identify chemical shifts, coupling constants, and signal multiplicities.

2. Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the neat liquid sample using a Fourier Transform Infrared (FTIR) spectrometer.

-

A common method involves placing a drop of the sample between two KBr or NaCl plates (capillary cell).[4]

-

Scan the sample over the range of 4000-400 cm⁻¹ and identify the characteristic vibrational frequencies.

3. Mass Spectrometry (MS):

-

Introduce a small amount of the sample into a mass spectrometer, typically via Gas Chromatography (GC-MS) for separation and analysis.

-

Use a standard electron ionization (EI) source (e.g., 70 eV).

-

Analyze the resulting mass spectrum to determine the molecular ion peak and identify major fragmentation patterns.

Characterization Data

This compound exists as two interconverting chair conformations: a diaxial (a,a) and a diequatorial (e,e) form.[5][6] The diequatorial conformation is significantly more stable and, therefore, predominates at equilibrium (>99%).[6][7] This stability is due to the avoidance of severe 1,3-diaxial steric interactions between the two methyl groups present in the diaxial conformer.[8][9] The energy difference between the two conformers is approximately 5.4-5.6 kcal/mol.[6][7] Because of the plane of symmetry passing through C2 and C5, the cis-isomer is an achiral meso compound.[5][10]

The following tables summarize the key characterization data for this compound.

Table 1: ¹H NMR Data

| Assignment | Chemical Shift (ppm) in CDCl₃ |

| Methyl Protons | ~0.86 |

| Methylene (B1212753) Protons | 0.54 - 1.71 |

Note: The ¹H NMR spectrum is complex due to overlapping signals of the methylene protons on the cyclohexane (B81311) ring.[3]

Table 2: ¹³C NMR Data

| Carbon Environment | Number of Signals |

| Unique Carbons | 5 |

This compound has a plane of symmetry, resulting in five distinct signals in the ¹³C NMR spectrum.[10][11][12]

Table 3: IR Spectroscopy Data

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H Stretch (sp³) | 2850 - 2960 |

| CH₂ Bend (Scissoring) | ~1450 - 1465 |

| CH₃ Bend (Asymmetric) | ~1450 |

| CH₃ Bend (Symmetric) | ~1375 |

Data is characteristic for saturated hydrocarbons and substituted cyclohexanes.[13][14]

Table 4: Mass Spectrometry Data

| m/z | Interpretation | Relative Intensity |

| 112 | Molecular Ion [M]⁺ | 24.5% |

| 97 | [M - CH₃]⁺ | 100% (Base Peak) |

| 55 | [C₄H₇]⁺ | 91.7% |

| 69 | [C₅H₉]⁺ | 20.9% |

| 41 | [C₃H₅]⁺ | 28.8% |

Fragmentation data obtained from electron ionization (EI) mass spectrometry.[3][13]

Experimental Workflow

The overall process for synthesizing and characterizing this compound can be summarized in the following workflow.

References

- 1. stereoelectronics.org [stereoelectronics.org]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. This compound(638-04-0) 1H NMR spectrum [chemicalbook.com]

- 4. 1,3-Dimethylcyclohexane, cis- | C8H16 | CID 252361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. 1,3-Dimethylcyclohexane | 591-21-9 | Benchchem [benchchem.com]

- 7. trans-dimethylcyclohexane.html [ursula.chem.yale.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. askthenerd.com [askthenerd.com]

- 10. homework.study.com [homework.study.com]

- 11. scribd.com [scribd.com]

- 12. How many 13C NMR absorptions would you expect for cis-1,3-dimethylcyclohe.. [askfilo.com]

- 13. Cyclohexane, 1,3-dimethyl-, cis- [webbook.nist.gov]

- 14. Cyclohexane, 1,3-dimethyl-, cis- [webbook.nist.gov]

physical and chemical properties of cis-1,3-Dimethylcyclohexane

An In-depth Technical Guide on the Physical and Chemical Properties of cis-1,3-Dimethylcyclohexane

Abstract

This technical guide provides a comprehensive overview of the core (CAS RN: 638-04-0). Intended for researchers, scientists, and professionals in drug development, this document consolidates key data, outlines experimental methodologies for property determination, and presents critical concepts through structured tables and diagrams. The guide covers physicochemical characteristics, conformational analysis, stability, reactivity, and spectroscopic signatures, serving as a foundational resource for laboratory and research applications.

Physical Properties

This compound is a clear, colorless liquid with a hexane-like odor.[1] It is a flammable liquid and should be handled in a well-ventilated area, preferably a designated flammables area for storage.[2][3] The quantitative physical properties are summarized in the table below for quick reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆ | [2][4][5] |

| Molecular Weight | 112.21 g/mol | [1][4][6] |

| CAS Number | 638-04-0 | [2][4][7] |

| EC Number | 211-316-5 | [2][3][4] |

| Density | 0.784 g/mL at 25 °C | [2][4][8] |

| Boiling Point | 120-120.1 °C at 760 mmHg | [2][4][8] |

| Melting Point | -76 °C to -75.6 °C | [2][3][8] |

| Flash Point | 9.4 °C (42 °F) | [2][3][8] |

| Refractive Index (n20/D) | 1.423 | [2][4][8] |

| Vapor Pressure | 40.5 mmHg at 37.7 °C | [2][4][8] |

| Autoignition Temperature | 583 °F | [4] |

| Solubility | Insoluble in water. Soluble in organic solvents. | [9] |

| LogP (Octanol/Water) | 2.83 - 3.8 | [1][2] |

Chemical Properties and Molecular Structure

The chemical behavior of this compound is largely dictated by its structure, particularly its stereochemistry and conformational flexibility.

Structure and Stereochemistry

This compound is a disubstituted cycloalkane. The "cis" designation indicates that the two methyl groups are on the same side of the cyclohexane (B81311) ring. Due to the presence of a plane of symmetry that bisects the molecule, this compound is an achiral meso compound, and therefore, it is not optically active.[10][11]

Conformational Analysis

Like other cyclohexane derivatives, this compound exists predominantly in chair conformations, which interconvert via a "ring-flip" process. There are two possible chair conformers: one where both methyl groups are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial).[12]

The diequatorial conformer is significantly more stable and is the overwhelmingly predominant form at equilibrium.[10][12] This is because the diaxial conformer suffers from severe steric hindrance. This includes not only the gauche interactions typical for an axial methyl group but also a highly unfavorable 1,3-diaxial interaction (also known as a syn-pentane interaction) between the two methyl groups, which is exceptionally unstable. The energy of the diaxial conformation is estimated to be ~5.6 kcal/mol higher than the diequatorial form, meaning the equilibrium mixture is greater than 99.99% diequatorial.

Reactivity and Stability

This compound is a saturated aliphatic hydrocarbon, making it relatively inert under many conditions. Its stability makes it suitable as a non-reactive solvent for certain pharmaceutical syntheses and as a structural stabilizer in polymer development.[9]

However, it can undergo specific reactions under forcing conditions. For instance, it can undergo a ring-opening reaction via a dicarbene mechanism when exposed to an iridium catalyst supported on SiO₂.[4] Its use in specialized fuel blends to improve burn efficiency also points to its controlled reactivity under combustion conditions.[9]

Spectroscopic Properties

-

¹³C NMR Spectroscopy : Due to the molecule's plane of symmetry in its dominant diequatorial conformation, there are five distinct carbon environments. Therefore, the ¹³C NMR spectrum is expected to show five signals.[13][14][15]

-

¹H NMR Spectroscopy : The proton NMR spectrum is more complex. While symmetry reduces the number of unique proton environments, spin-spin coupling between non-equivalent protons leads to complex splitting patterns.[16]

-

Infrared (IR) Spectroscopy : The IR spectrum will be dominated by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹ (for the methyl groups).

-

Mass Spectrometry (MS) : In electron ionization mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 112. Common fragmentation patterns for cyclic alkanes would be expected, including the loss of methyl (CH₃) and ethyl (C₂H₅) groups.

Experimental Protocols

The determination of the physicochemical properties of this compound follows standard laboratory procedures.

Measurement of Physical Properties

-

Boiling Point Determination : The boiling point can be determined using a distillation apparatus. The sample is heated, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure (typically atmospheric) is recorded as the boiling point.

-

Density Measurement : A pycnometer or a digital density meter is used. The mass of a known volume of the substance is measured at a controlled temperature (e.g., 25 °C), and the density is calculated (mass/volume).

-

Refractive Index Measurement : An Abbe refractometer is the standard instrument. A drop of the liquid is placed on the prism, and the refractive index is read directly from the calibrated scale at a specified temperature (e.g., 20 °C) and wavelength (usually the sodium D-line, 589 nm).

Spectroscopic Analysis

-

NMR Spectroscopy : A sample is prepared by dissolving a small amount of this compound in a deuterated solvent (e.g., CDCl₃).[16] The solution is placed in an NMR tube and analyzed in an NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the signals to singlets.

-

IR Spectroscopy : For a liquid sample, the easiest method is Attenuated Total Reflectance (ATR) IR spectroscopy, where a drop of the sample is placed directly on the ATR crystal. Alternatively, a spectrum can be obtained by placing a thin film of the liquid between two salt (NaCl or KBr) plates.

-

Mass Spectrometry : The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, where it is ionized (e.g., by electron impact). The resulting ions are separated by their mass-to-charge ratio and detected.

Applications in Research and Development

The unique properties of this compound lend it to several specialized applications:

-

Fine Chemical Manufacturing : Its stable molecular geometry allows it to be used as a co-solvent or additive in catalytic reactions to improve yields or control reaction environments.[9]

-

Pharmaceutical R&D : It can serve as a non-reactive (inert) solvent during the synthesis or purification of active pharmaceutical ingredients (APIs), where purity and consistency are paramount.[9]

-

Advanced Materials : In polymer development, it can act as a building block or a structural stabilizer, contributing to materials with enhanced thermal and mechanical stability.[9]

-

Fuel and Agrochemicals : It is explored in specialized fuel blends for better combustion efficiency and in agrochemical formulations to improve the stability and delivery of active compounds.[9]

Conclusion

This compound is a well-characterized meso compound with defined physical properties and a distinct chemical nature governed by its conformational preference for the diequatorial state. Its relative inertness, combined with specific reactivity under catalytic conditions, makes it a valuable compound in diverse fields ranging from fine chemical synthesis to materials science. This guide provides the foundational data and procedural context necessary for its effective and safe use in a professional research setting.

References

- 1. 1,3-Dimethylcyclohexane, cis- | C8H16 | CID 252361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. echemi.com [echemi.com]

- 4. 顺-1,3-二甲基环己烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Cyclohexane, 1,3-dimethyl-, cis- (CAS 638-04-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. labproinc.com [labproinc.com]

- 8. This compound [chembk.com]

- 9. echemi.com [echemi.com]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scribd.com [scribd.com]

- 14. homework.study.com [homework.study.com]

- 15. How many 13C NMR absorptions would you expect for cis-1,3-dimethylcyclohe.. [askfilo.com]

- 16. This compound(638-04-0) 1H NMR spectrum [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 1,3-Diaxial Interactions in cis-1,3-Dimethylcyclohexane

This technical guide provides a comprehensive analysis of the 1,3-diaxial interactions in this compound, a classic example of steric hindrance that significantly influences molecular conformation. Understanding these interactions is crucial for professionals in drug development and chemical research, as conformational preferences dictate a molecule's shape, reactivity, and biological activity.

Introduction to Conformational Analysis of Substituted Cyclohexanes

The chair conformation is the most stable arrangement of the cyclohexane (B81311) ring. In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. Generally, substituents prefer the equatorial position to minimize steric strain. This preference is quantified by the "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane.[1] For a methyl group, the A-value is approximately 1.74 kcal/mol, indicating a strong preference for the equatorial position to avoid steric clashes with axial hydrogens.[1]

Conformational Equilibrium of this compound

In this compound, the two methyl groups are on the same face of the cyclohexane ring. This geometric constraint leads to two possible chair conformations: one where both methyl groups are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial).[2][3][4]

The conformational equilibrium heavily favors the diequatorial conformer, which is significantly more stable. The diaxial conformation is highly unstable due to severe steric repulsion between the two axial methyl groups.[4][5] This destabilization is far greater than simply the sum of the individual A-values for two methyl groups.

Figure 1: Conformational equilibrium of this compound.

Quantitative Analysis of Steric Interactions

The high energy of the diaxial conformer of this compound is a result of multiple destabilizing steric interactions. The diequatorial conformer is considered the strain-free reference and is assigned a relative energy of 0 kcal/mol.[1]

The total steric energy of the diaxial conformer is approximately 5.4 to 5.6 kcal/mol higher than the diequatorial conformer.[1][5] This significant energy difference arises from two main types of steric strain:

-

Gauche-Butane Interactions: Each axial methyl group has gauche interactions with the ring carbons. An axial methyl group in a cyclohexane ring introduces two gauche-butane-like interactions, each contributing about 0.9 kcal/mol of strain.[6]

-

Syn-Pentane Interaction: This is a severe, non-bonded steric interaction that occurs when two groups are in a syn-axial arrangement, as is the case with the two methyl groups in the diaxial conformer of this compound. This interaction is analogous to the high-energy conformation of n-pentane where the terminal methyl groups are eclipsed.[1][7] The interaction between the two axial methyl groups in this compound contributes significantly to the overall strain energy, estimated to be around 2.0 kcal/mol or more.[1]

Table 1: Summary of Steric Strain Energies in Diaxial this compound

| Interaction Type | Number of Interactions | Strain Energy per Interaction (kcal/mol) | Total Contribution (kcal/mol) |

| Gauche-Butane (CH₃/Ring) | 4 | ~0.9 | ~3.6 |

| Syn-Pentane (CH₃/CH₃) | 1 | >2.0 | >2.0 |

| Total Approximate Strain | ~5.6 |

Note: These values are approximations derived from conformational studies and may vary slightly depending on the experimental or computational method used.

The large energy difference of approximately 5.4 kcal/mol (23 kJ/mol) between the two conformers means that at equilibrium, the population of the diaxial form is negligible, with over 99.99% of the molecules existing in the diequatorial conformation.[1][8]

Experimental Determination of Conformational Energies

The primary experimental technique for determining the energy difference between conformers is low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy .

Experimental Protocol: Low-Temperature ¹H NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent that remains liquid at very low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methylene (B1212753) chloride, CD₂Cl₂).

-

Initial NMR Spectrum: A standard ¹H NMR spectrum is acquired at room temperature. At this temperature, the ring flip between the diaxial and diequatorial conformers is rapid on the NMR timescale, resulting in a single, time-averaged spectrum.

-

Cooling the Sample: The sample is gradually cooled within the NMR spectrometer. As the temperature decreases, the rate of the ring flip slows down.

-

Coalescence Temperature: The temperature at which the sharp, averaged signals begin to broaden and then split into two distinct sets of signals is the coalescence temperature. This temperature is related to the energy barrier of the ring flip.

-

Low-Temperature Spectrum ("Frozen" Conformations): At a sufficiently low temperature (typically below -60 °C), the ring flip becomes slow enough on the NMR timescale that separate signals for the axial and equatorial protons of each conformer can be observed.

-

Integration and Equilibrium Constant: The relative populations of the two conformers can be determined by integrating the corresponding signals in the low-temperature spectrum. The equilibrium constant (K_eq) is the ratio of the concentration of the diequatorial conformer to the diaxial conformer.

-

Gibbs Free Energy Calculation: The difference in Gibbs free energy (ΔG°) between the two conformers can be calculated using the following equation: ΔG° = -RT ln(K_eq) where R is the gas constant and T is the temperature in Kelvin at which the spectrum was recorded.

Figure 2: Experimental workflow for determining conformational energies using low-temperature NMR.

Computational Chemistry Approaches

In addition to experimental methods, computational chemistry provides powerful tools for studying conformational preferences.

-

Molecular Mechanics (MM): Methods like MM3 and MM4 use classical force fields to calculate the potential energy of different conformations. These methods are computationally inexpensive and can be used to quickly screen a large number of conformations.

-

Quantum Mechanics (QM): Ab initio and Density Functional Theory (DFT) methods provide more accurate energy calculations. DFT functionals such as B3LYP, often paired with appropriate basis sets, are commonly used to optimize the geometry of conformers and calculate their relative energies.

Conclusion

The 1,3-diaxial interactions in this compound provide a stark illustration of the energetic penalties associated with steric strain. The severe repulsion between the two axial methyl groups, a syn-pentane interaction, renders the diaxial conformer highly unstable. Consequently, the molecule exists almost exclusively in the diequatorial conformation. This pronounced conformational preference, quantifiable through experimental techniques like low-temperature NMR and corroborated by computational methods, is a fundamental concept in stereochemistry with significant implications for molecular design and the prediction of chemical reactivity. For professionals in drug development, a thorough understanding of such conformational biases is essential for designing molecules that can adopt the optimal three-dimensional structure for biological activity.

References

- 1. trans-dimethylcyclohexane.html [ursula.chem.yale.edu]

- 2. brainly.com [brainly.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. Chapter 4 Worked Problem 1 [sites.science.oregonstate.edu]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Pentane interference - Wikipedia [en.wikipedia.org]

- 8. One of the chair conformers of this compound is 5.4... | Study Prep in Pearson+ [pearson.com]

An In-depth Technical Guide to the IUPAC Nomenclature and Stereoisomers of cis-1,3-Dimethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IUPAC nomenclature, stereoisomerism, and conformational analysis of cis-1,3-dimethylcyclohexane. It is intended for an audience with a strong background in organic chemistry, particularly those involved in research, drug development, and scientific analysis where molecular conformation is a critical factor.

IUPAC Nomenclature and Stereochemistry

The IUPAC name for the molecule is This compound . The prefix "cis-" indicates that the two methyl groups are on the same side of the cyclohexane (B81311) ring. This diastereomer is a meso compound, meaning it is achiral despite having two stereocenters. This is due to an internal plane of symmetry that bisects the molecule.

The stereochemical designations for the carbon atoms bearing the methyl groups are (1R, 3S) or (1S, 3R). However, because the molecule is meso, these designations describe the same achiral compound.

Conformational Analysis

This compound exists predominantly in a chair conformation, which undergoes rapid ring flipping at room temperature to interconvert between two non-equivalent chair conformers.

Chair Conformers

The two primary chair conformations of this compound are:

-

Diequatorial (e,e) conformer: Both methyl groups occupy equatorial positions. This is the more stable conformer.

-

Diaxial (a,a) conformer: Both methyl groups occupy axial positions. This conformer is significantly less stable due to steric hindrance.[1][2][3][4][5][6]

The conformational equilibrium is heavily skewed towards the diequatorial conformer. The diaxial conformation is highly unstable due to significant 1,3-diaxial interactions between the two methyl groups.[1][2][4][7] In this arrangement, the two axial methyl groups are in close proximity, leading to substantial steric strain.

Energetics of Conformational Isomers

The energy difference between the diaxial and diequatorial conformers of this compound is a key quantitative measure of its conformational preference. This energy difference arises from the steric strain in the diaxial form.

The primary source of this strain is the 1,3-diaxial interaction, a type of steric hindrance between an axial substituent and the axial hydrogens (or other substituents) on the same side of the ring at the third and fifth carbon atoms.[8] In the case of diaxial this compound, there is a severe interaction between the two axial methyl groups themselves.

The energetic cost of placing a single methyl group in an axial position on a cyclohexane ring is known as its "A-value," which is approximately 1.74 kcal/mol (7.3 kJ/mol).[9][10] For the diaxial conformer of this compound, the total steric strain is greater than the sum of two individual methyl A-values due to the direct interaction between the two axial methyl groups.[11] The energy of the diaxial conformation is approximately 5.4 kcal/mol (23 kJ/mol) higher than that of the diequatorial conformation.[7][12]

Quantitative Data Summary

The following table summarizes the key energetic data related to the conformational analysis of this compound.

| Parameter | Value (kcal/mol) | Value (kJ/mol) |

| A-value of a methyl group | 1.74 | 7.3 |

| Energy difference between diaxial and diequatorial conformers | ~5.4 | ~23 |

Experimental Protocols for Conformational Analysis

The determination of conformational energies and equilibria in substituted cyclohexanes like this compound relies on a combination of experimental techniques and computational methods.

Experimental Determination using Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the equilibrium constant (Keq) and the Gibbs free energy difference (ΔG°) between the conformers by integrating the signals of the axial and equatorial forms at a temperature low enough to slow down the ring flip.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CDCl3/CFCl3 mixture).

-

NMR Spectrometer Setup: A high-field NMR spectrometer equipped with a variable temperature probe is used. The experiment is typically performed by acquiring 1H or 13C NMR spectra.

-

Temperature Control: The sample is cooled to a temperature where the rate of chair-chair interconversion is slow on the NMR timescale. This "freezes out" the individual conformers, allowing for the observation of separate signals for the axial and equatorial isomers.

-

Data Acquisition: NMR spectra are recorded at various low temperatures.

-

Data Analysis:

-

The signals corresponding to the diequatorial and diaxial conformers are identified.

-

The relative populations of the two conformers are determined by integrating the corresponding signals.

-

The equilibrium constant (Keq) is calculated as the ratio of the concentration of the more stable (diequatorial) conformer to the less stable (diaxial) conformer.

-

The Gibbs free energy difference (ΔG°) is calculated using the equation: ΔG° = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin.

-

Computational Chemistry Methods for Energy Calculation

Objective: To calculate the relative energies of the different conformers of this compound using theoretical methods.

Methodology:

-

Structure Building: The 3D structures of the diequatorial and diaxial conformers of this compound are built using a molecular modeling software.

-

Geometry Optimization: The geometry of each conformer is optimized to find its lowest energy structure. This is typically done using ab initio or Density Functional Theory (DFT) methods. Common choices include:

-

Method: B3LYP or MP2.

-

Basis Set: 6-31G(d) or a larger basis set for higher accuracy.

-

-

Frequency Calculation: A frequency calculation is performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.

-

Energy Calculation: The electronic energies of the optimized conformers are calculated. The relative energy difference between the conformers is then determined by subtracting the energy of the more stable conformer from the less stable one, after applying thermochemical corrections.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Conformational equilibrium of this compound.

Caption: Experimental workflow for conformational analysis.

References

- 1. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 4. Conformational studies in the cyclohexane series. 1. Experimental and computational investigation of methyl, ethyl, isopropyl, and tert-butylcyclohexanes Version 4.02 [ursula.chem.yale.edu]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. How to Find the Most Stable Conformation of Cyclohexane | dummies [dummies.com]

- 7. scribd.com [scribd.com]

- 8. AN EXPERIMENTAL METHOD FOR DETERMINING A-VALUES: THE METHYL GROUP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijert.org [ijert.org]

- 10. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of cis-1,3-Dimethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure, bonding, and conformational dynamics of cis-1,3-dimethylcyclohexane. The content is tailored for professionals in chemical research and drug development who rely on a precise understanding of molecular geometry and stereochemistry.

Molecular Structure and Stereochemistry

This compound is a disubstituted cycloalkane with the chemical formula C₈H₁₆. The "cis" designation indicates that both methyl groups are on the same side of the cyclohexane (B81311) ring's plane. An important structural feature of this molecule is its symmetry. Despite having two stereocenters (at carbons C1 and C3), the molecule possesses a plane of symmetry that passes through C2 and C5. This internal symmetry makes the compound a meso compound, which is achiral and thus optically inactive.[1]

Conformational Analysis

The non-planar structure of the cyclohexane ring is dominated by the low-energy chair conformation. For this compound, two distinct chair conformers can exist in equilibrium through a process known as ring flipping.

-

Diequatorial (e,e) Conformer : Both methyl groups occupy equatorial positions on the cyclohexane ring. In this arrangement, the bulky methyl groups are pointed away from the ring's core, minimizing steric hindrance.[2]

-

Diaxial (a,a) Conformer : Both methyl groups occupy axial positions. This conformation is significantly destabilized by severe steric interactions.[2]

The equilibrium between these two conformers overwhelmingly favors the diequatorial form. The energy difference is so substantial that the molecule is considered "anancomeric," meaning it exists almost exclusively in a single conformation at room temperature.[3]

The stability of cyclohexane conformers is primarily dictated by steric strain. The principal sources of strain in the diaxial conformer of this compound are:

-

1,3-Diaxial Interactions : Each axial methyl group experiences steric repulsion from the two axial hydrogen atoms on the same side of the ring (at C5 and C1 for the C3 methyl group, and at C5 and C3 for the C1 methyl group). The energy cost for a single axial methyl group (its "A-value") is approximately 1.74 kcal/mol.[3]

-

Syn-Pentane Interaction : A highly destabilizing steric interaction occurs between the two methyl groups themselves, which are forced into close proximity in the diaxial arrangement.[1] This interaction is analogous to the highest-energy conformation of n-pentane and is estimated to contribute an additional 2.0 kcal/mol of strain.[1]

The diequatorial conformer avoids these significant steric clashes, making it the ground-state conformation.[1] The total strain energy of the diaxial conformer is therefore substantially higher than a simple summation of the A-values.

Quantitative Data

The energetic properties and conformational equilibrium of this compound are summarized below.

| Parameter | Diaxial (a,a) Conformer | Diequatorial (e,e) Conformer | Reference(s) |

| Relative Strain Energy (ΔE) | ~5.4 - 5.6 kcal/mol (~23 kJ/mol) | 0 kcal/mol (Reference) | [1][4] |

| Source of Strain | Two CH₃↔H 1,3-diaxial interactions; One CH₃↔CH₃ syn-pentane interaction | Negligible | [1][3] |

| Calculated Population (298 K) | < 0.01% | > 99.99% | [1] |

Note: Bond lengths and angles for this compound are typically determined through computational chemistry methods. Standard sp³ C-C bond lengths are approximately 1.54 Å and C-H bond lengths are ~1.09 Å, with bond angles close to the tetrahedral angle of 109.5°. Ring puckering causes slight deviations from these ideal values.

Experimental Protocols

The determination of conformational energies and structural properties relies on a combination of spectroscopic and computational methods.

Variable Temperature (VT) NMR is the primary experimental technique for quantifying the energy differences between conformers that are in rapid equilibrium.

-

Objective : To slow the rate of ring-flipping by lowering the temperature, allowing for the observation of signals from individual conformers.

-

Methodology :

-

Sample Preparation : A solution of this compound is prepared in a low-freezing point deuterated solvent (e.g., deuterated dichloromethane, CD₂Cl₂, or toluene-d₈).

-

Initial Spectrum : A ¹H or ¹³C NMR spectrum is acquired at ambient temperature. Due to rapid ring inversion, the spectrum shows time-averaged signals.

-

Cooling : The sample is gradually cooled in the NMR probe. The temperature is controlled by a flow of cooled nitrogen gas.[5] Class A glass NMR tubes are required to prevent fracturing at extreme temperatures.[6]

-

Coalescence and Decoalescence : As the temperature decreases, the rate of ring-flipping slows. The averaged peaks in the spectrum will broaden, coalesce into a single broad peak, and finally resolve into separate, sharp signals corresponding to the individual conformers below a certain temperature (the "coalescence temperature").

-

Data Analysis : For this compound, the population of the diaxial conformer is exceedingly low, making its direct observation via this method practically impossible.[1] The energy values are therefore typically derived from theoretical calculations and by summing known steric strain increments (A-values) as described in section 2.1.

-

In silico methods are essential for modeling structures and calculating the energies of conformers that are difficult to isolate or observe experimentally.

-

Objective : To determine the minimum energy geometries, bond parameters, and relative energies of the (a,a) and (e,e) conformers.

-

Methodology :

-

Structure Generation : Initial 3D structures of both the diaxial and diequatorial conformers are generated.

-

Geometry Optimization : The geometries are optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), to find the lowest energy structure for each conformer.

-

Energy Calculation : Single-point energy calculations are performed at a high level of theory (e.g., CCSD(T)) to obtain accurate relative energies between the conformers.

-

Frequency Analysis : A frequency calculation is performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to derive thermodynamic properties like Gibbs free energy.

-

Visualization of Conformational Equilibrium

The following diagram illustrates the conformational inversion process for this compound.

Caption: Conformational equilibrium of this compound.

References

Cis-1,3-Dimethylcyclohexane: A Comprehensive Technical Guide to its Meso Identity

For Immediate Release

Shanghai, China – December 21, 2025 – This technical guide provides an in-depth analysis of the stereochemistry of cis-1,3-dimethylcyclohexane, definitively classifying it as a meso compound. This paper will explore the structural features, conformational analysis, and experimental evidence that lead to this classification, offering valuable insights for researchers, scientists, and professionals in the field of drug development and stereochemistry.

Introduction: The Concept of Meso Compounds

A meso compound is a molecule that contains multiple stereocenters yet is achiral overall. This unique characteristic arises from an internal plane of symmetry that renders the molecule superimposable on its mirror image.[1][2][3][4] Consequently, meso compounds are optically inactive, meaning they do not rotate plane-polarized light.[1][5] Understanding the principles of meso compounds is crucial in stereoisomer analysis and the design of pharmacologically active molecules.

Structural Analysis of this compound

This compound possesses two chiral centers at carbons 1 and 3.[1][6][7] However, the cis configuration places both methyl groups on the same side of the cyclohexane (B81311) ring. This specific arrangement creates a plane of symmetry that bisects the molecule, passing through the C2 and C5 atoms.[6] As a result of this internal symmetry, the molecule is achiral and is classified as a meso compound.[5][6][8][9][10][11]

Conformational Analysis

This compound exists in two primary chair conformations: the diequatorial (e,e) and the diaxial (a,a) forms.[6][12][13]

-

Diequatorial (e,e) Conformation: This is the more stable conformer, with both methyl groups occupying equatorial positions.[12][13] This arrangement minimizes steric strain.

-

Diaxial (a,a) Conformation: In this less stable conformation, both methyl groups are in axial positions, leading to significant 1,3-diaxial interactions and other steric strains.[6][12][13]

The energy difference between these two conformers is substantial, with the diaxial conformation being approximately 5.4-5.6 kcal/mol higher in energy than the diequatorial form.[14] This large energy gap indicates that at equilibrium, the diequatorial conformation is overwhelmingly predominant. Both the planar representation and the chair conformers of this compound possess a plane of symmetry, rendering them achiral.[6]

Table 1: Conformational Energy Data for this compound

| Conformer | Relative Energy (kcal/mol) | Key Steric Interactions |

| Diequatorial (e,e) | 0 (Reference) | Minimal steric strain |

| Diaxial (a,a) | ~5.4 - 5.6 | 1,3-diaxial interactions, gauche interactions |

Experimental Protocols for Meso Compound Identification

The meso nature of this compound can be experimentally verified using established analytical techniques.

Polarimetry

Objective: To determine the optical activity of this compound. A meso compound will not rotate plane-polarized light.

Protocol:

-

Instrument Preparation: Calibrate the polarimeter using a blank solvent (e.g., ethanol) to establish a zero-rotation baseline.

-

Sample Preparation: Prepare a solution of purified this compound of a known concentration in a suitable achiral solvent.

-

Measurement:

-

Fill the polarimeter sample tube with the prepared solution, ensuring no air bubbles are present.

-

Place the sample tube in the polarimeter.

-

Pass plane-polarized light through the sample.

-

Observe the analyzer to determine the angle of rotation.

-

-

Analysis: A meso compound will exhibit an optical rotation of 0°.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To analyze the symmetry of this compound. Due to the plane of symmetry, certain protons and carbons are chemically equivalent, leading to a simpler NMR spectrum than would be expected for a chiral molecule.

Protocol:

-

Sample Preparation: Dissolve a sample of this compound in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Spectroscopy:

-

Acquire the proton NMR spectrum.

-

Analyze the number of signals, their chemical shifts, and splitting patterns. The symmetry of the meso compound will result in fewer signals than the number of unique protons would suggest in an asymmetric molecule.

-

-

¹³C NMR Spectroscopy:

-

Acquire the carbon-13 NMR spectrum.

-

Determine the number of distinct carbon signals. The plane of symmetry in this compound will lead to the equivalence of certain carbon atoms, reducing the total number of observed signals. For instance, C4 and C6 will be equivalent, as will the two methyl carbons.

-

Visualization of Key Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

Caption: Logical relationship demonstrating how the presence of chiral centers and a plane of symmetry in this compound leads to its classification as a meso compound.

Caption: Experimental workflow for the identification of this compound as a meso compound.